molecular formula C7H7ClS B1585606 Chloromethyl phenyl sulfide CAS No. 7205-91-6

Chloromethyl phenyl sulfide

Cat. No. B1585606
Key on ui cas rn: 7205-91-6
M. Wt: 158.65 g/mol
InChI Key: LLSMWLJPWFSMCP-UHFFFAOYSA-N
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Patent
US04200644

Procedure details

With stirring, 37.5 grams (1.25 moles) of paraformaldehyde was added to 250 ml of benzene. To the benzene-paraformaldehyde mixture 500 ml of concentrated hydrochloric acid was added slowly at ambient temperature. The mixture was then heated at 31° C. for 30 minutes, and 110 grams of thiophenol was added. Upon complete addition the reaction mixture was heated at 50°-55° C. for 2 hours, then allowed to cool to ambient temperature where it stood for 18 hours. The reaction mixture was separated and the organic layer washed with 250 ml of water. The water wash was extracted with 250 ml of benzene and the two benzene layers were combined. The benzene combination was washed with 300 ml of aqueous saturated sodium chloride, dried with magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to a residue which was further evaporated under high vacuum and distilled to give 115.9 grams (73.2%) of phenylthiomethyl chloride; b.p. 80° C./3 mm. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzene-paraformaldehyde
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=O.[ClH:3].[C:4]1([SH:10])C=CC=CC=1.[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([S:10][CH2:4][Cl:3])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
C=O
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
benzene-paraformaldehyde
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
110 g
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50°-55° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature where it
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated
WASH
Type
WASH
Details
the organic layer washed with 250 ml of water
WASH
Type
WASH
Details
The water wash
EXTRACTION
Type
EXTRACTION
Details
was extracted with 250 ml of benzene
WASH
Type
WASH
Details
The benzene combination was washed with 300 ml of aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure to a residue which
CUSTOM
Type
CUSTOM
Details
was further evaporated under high vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCl
Measurements
Type Value Analysis
AMOUNT: MASS 115.9 g
YIELD: PERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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